molecular formula C6H9NO4 B120563 Dimethyl (2R,3R)-aziridine-2,3-dicarboxylate CAS No. 154632-89-0

Dimethyl (2R,3R)-aziridine-2,3-dicarboxylate

Cat. No.: B120563
CAS No.: 154632-89-0
M. Wt: 159.14 g/mol
InChI Key: KVPCJOIALQVHIX-QWWZWVQMSA-N
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Description

Dimethyl (2R,3R)-aziridine-2,3-dicarboxylate is an organic compound with a unique aziridine ring structure Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2R,3R)-aziridine-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under basic conditions. For instance, the reaction of dimethyl 2,3-dibromosuccinate with ammonia or primary amines can yield the desired aziridine compound. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like crystallization or chromatography may be employed to isolate the product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2R,3R)-aziridine-2,3-dicarboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, or thiols, leading to the formation of substituted products.

    Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aziridine ring into amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out under mild conditions with or without a catalyst.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amine derivative, while oxidation may produce an oxaziridine.

Scientific Research Applications

Dimethyl (2R,3R)-aziridine-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the construction of nitrogen-containing heterocycles.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.

    Medicine: Its potential biological activity is being explored for the development of new pharmaceuticals, including anticancer and antimicrobial agents.

    Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which dimethyl (2R,3R)-aziridine-2,3-dicarboxylate exerts its effects involves the high reactivity of the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can modify biological molecules, such as proteins and nucleic acids, potentially altering their function. The specific molecular targets and pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

Dimethyl (2R,3R)-aziridine-2,3-dicarboxylate can be compared with other aziridine derivatives and related compounds:

    Aziridine: The simplest aziridine, which lacks the ester groups present in this compound.

    N-Methylaziridine:

    Oxaziridines: Compounds with an oxygen atom in the ring, which have different reactivity profiles compared to aziridines.

Properties

IUPAC Name

dimethyl (2R,3R)-aziridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-10-5(8)3-4(7-3)6(9)11-2/h3-4,7H,1-2H3/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPCJOIALQVHIX-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@@H](N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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